molecular formula C9H18Cl3N3 B13453770 [(2-butyl-5-chloro-1H-imidazol-4-yl)methyl](methyl)amine dihydrochloride

[(2-butyl-5-chloro-1H-imidazol-4-yl)methyl](methyl)amine dihydrochloride

Cat. No.: B13453770
M. Wt: 274.6 g/mol
InChI Key: BRPWLZKUFPXMNJ-UHFFFAOYSA-N
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Description

(2-butyl-5-chloro-1H-imidazol-4-yl)methylamine dihydrochloride is a compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a butyl group, a chlorine atom, and a methylamine group attached to the imidazole ring. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-butyl-5-chloro-1H-imidazol-4-yl)methylamine dihydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch Reactors: Utilizing batch reactors for controlled synthesis.

    Purification: Employing techniques such as crystallization and chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

(2-butyl-5-chloro-1H-imidazol-4-yl)methylamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride.

    Nucleophiles: Ammonia, amines.

Major Products Formed

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted imidazole compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (2-butyl-5-chloro-1H-imidazol-4-yl)methylamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell wall synthesis or anticancer activity by inhibiting cell proliferation .

Comparison with Similar Compounds

(2-butyl-5-chloro-1H-imidazol-4-yl)methylamine dihydrochloride can be compared with other imidazole derivatives:

Uniqueness

The uniqueness of (2-butyl-5-chloro-1H-imidazol-4-yl)methylamine dihydrochloride lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H18Cl3N3

Molecular Weight

274.6 g/mol

IUPAC Name

1-(2-butyl-4-chloro-1H-imidazol-5-yl)-N-methylmethanamine;dihydrochloride

InChI

InChI=1S/C9H16ClN3.2ClH/c1-3-4-5-8-12-7(6-11-2)9(10)13-8;;/h11H,3-6H2,1-2H3,(H,12,13);2*1H

InChI Key

BRPWLZKUFPXMNJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC(=C(N1)CNC)Cl.Cl.Cl

Origin of Product

United States

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